molecular formula C26H23I2NO2 B11521958 5-(3,5-diiodo-2-methoxyphenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one

5-(3,5-diiodo-2-methoxyphenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one

Cat. No.: B11521958
M. Wt: 635.3 g/mol
InChI Key: VSQZLBDWKYZTPR-UHFFFAOYSA-N
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Description

5-(3,5-Diiodo-2-methoxyphenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one is a complex organic compound with potential applications in various fields, including medicinal chemistry and material science. The presence of iodine atoms and a methoxy group in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,5-diiodo-2-methoxyphenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one typically involves multiple steps, starting from readily available precursors. The key steps include the introduction of iodine atoms and the formation of the tetrahydrobenzo[a]phenanthridinone core. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-(3,5-Diiodo-2-methoxyphenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The iodine atoms can be reduced to form deiodinated derivatives.

    Substitution: The iodine atoms can be substituted with other functional groups, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield aldehydes or carboxylic acids, while substitution of iodine atoms can produce a variety of functionalized derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-(3,5-diiodo-2-methoxyphenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study the interactions of iodine-containing molecules with biological systems. Its derivatives may also exhibit biological activity, such as antimicrobial or anticancer properties.

Medicine

In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic applications. The presence of iodine atoms can enhance the compound’s ability to interact with biological targets, making it a promising candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific electronic or luminescent properties. Its unique structure allows for the design of materials with tailored properties for various applications.

Mechanism of Action

The mechanism of action of 5-(3,5-diiodo-2-methoxyphenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atoms and methoxy group play a crucial role in these interactions, influencing the compound’s binding affinity and specificity. The exact molecular pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3,5-Diiodo-2-methoxyphenylboronic acid: This compound shares the 3,5-diiodo-2-methoxyphenyl moiety but differs in its boronic acid functional group.

    2,2-Dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one: This compound lacks the 3,5-diiodo-2-methoxyphenyl group, making it less reactive in certain chemical reactions.

Uniqueness

The uniqueness of 5-(3,5-diiodo-2-methoxyphenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one lies in its combination of iodine atoms and a methoxy group, which confer distinct chemical and biological properties

Properties

Molecular Formula

C26H23I2NO2

Molecular Weight

635.3 g/mol

IUPAC Name

5-(3,5-diiodo-2-methoxyphenyl)-2,2-dimethyl-1,3,5,6-tetrahydrobenzo[a]phenanthridin-4-one

InChI

InChI=1S/C26H23I2NO2/c1-26(2)12-18-22-16-7-5-4-6-14(16)8-9-20(22)29-24(23(18)21(30)13-26)17-10-15(27)11-19(28)25(17)31-3/h4-11,24,29H,12-13H2,1-3H3

InChI Key

VSQZLBDWKYZTPR-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(NC3=C2C4=CC=CC=C4C=C3)C5=C(C(=CC(=C5)I)I)OC)C(=O)C1)C

Origin of Product

United States

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